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Compound Name: 6-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1604270

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 6-(3-Methoxyphenyl)nicotinic
Acid in Modern Chemistry

6-(3-Methoxyphenyl)nicotinic acid (CAS 887976-16-1) is a biaryl carboxylic acid belonging to
the large and pharmacologically significant family of nicotinic acid derivatives. Nicotinic acid,
also known as niacin or Vitamin B3, is a fundamental molecule in biology, serving as a
precursor to the coenzymes NAD and NADP. In pharmacological doses, nicotinic acid itself is a
well-established therapeutic agent for treating dyslipidemia[1][2]. The core structure of 6-(3-
Methoxyphenyl)nicotinic acid, which links a pyridine-3-carboxylic acid moiety with a
methoxy-substituted phenyl ring, presents a scaffold of significant interest in medicinal
chemistry. This substitution pattern is common in the design of novel molecules targeting a
wide array of biological targets, from enzymes to G-protein coupled receptors|[3].

This guide provides a comprehensive overview of the known properties, synthesis, and
potential applications of 6-(3-Methoxyphenyl)nicotinic acid, designed to equip researchers
with the foundational knowledge required for its use in scientific investigation. While this
specific molecule is not extensively documented in peer-reviewed literature, this paper will
extrapolate from established chemical principles and data on closely related analogues to
provide robust, actionable insights.

Physicochemical and Analytical Profile
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A thorough understanding of a molecule's physical and chemical properties is paramount for its
application in research and development. These properties dictate everything from appropriate
storage and handling to formulation and analytical characterization.

Core Properties

The fundamental properties of 6-(3-Methoxyphenyl)nicotinic acid are summarized below.
These are derived from supplier information and structural analysis, as specific experimental
data from primary literature is limited.

Property Value Source/Comment
CAS Number 887976-16-1 [4]

Molecular Formula C13H11NOs Based on structure
Molecular Weight 229.23 g/mol Calculated
Appearance Likely a white to off-white solid inferred from related

compounds

Expected to be soluble in polar

organic solvents like DMSO o )
Inferred from nicotinic acid and

Solubility and DMF, and aqueous base. )
biaryl structures[5][6][7]

Limited solubility in water and

non-polar organic solvents.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 6-(3-Methoxyphenyl)nicotinic acid are not publicly
available, a predictive analysis based on its structure allows for the anticipation of key
spectroscopic features. This is crucial for researchers to confirm the identity and purity of the
compound upon synthesis or acquisition.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, featuring
distinct signals for both the pyridine and the phenyl rings. Key expected signals would
include:

o Asinglet for the methoxy group (-OCHs) around 3.8-3.9 ppm.
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o A characteristic set of doublets and a doublet of doublets for the three protons on the
pyridine ring, likely in the downfield region (8.0-9.2 ppm).

o A set of four signals (triplet, doublet of doublets, etc.) for the protons on the 3-
methoxyphenyl ring in the aromatic region (6.9-7.5 ppm).

o A broad singlet for the carboxylic acid proton (>12 ppm), which may be exchangeable with
D20.

e 13C NMR Spectroscopy: The carbon NMR would show 13 distinct signals (assuming no
coincidental overlap).

o The carbonyl carbon of the carboxylic acid would appear significantly downfield (>165
ppm).

o Aromatic carbons would resonate in the typical 110-160 ppm range, with carbons attached
to oxygen (C-O) appearing more downfield.

o The methoxy carbon would be a sharp signal around 55-56 ppm.

o Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the primary ion
observed would be the protonated molecule [M+H]* at an m/z of approximately 230.2. In
negative mode, the deprotonated molecule [M-H]~ at m/z 228.2 would be expected.

Synthesis and Purification

The synthesis of 6-(3-Methoxyphenyl)nicotinic acid is most logically achieved via a
palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The
Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high
functional group tolerance and generally mild conditions[8].

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-
Coupling

The core transformation involves the coupling of a halogenated nicotinic acid derivative with a
boronic acid. The most common and commercially accessible starting materials for this
approach are 6-chloronicotinic acid and 3-methoxyphenylboronic acid.
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Reactants

6-Chloronicotinic Acid 3-Methoxyphenylboronic Acid

Reaction Conditions

Y \

Pd Catalyst Base Solvent
(e.g., Pd(PPhs)s or Pd(dppf)Cl2) (e.g., K2COs, Na2COs, Cs2C0s) (e.g., Dioxane/Hz0, Toluene, DMF)

Suzuki-Miyaura
Coupling

v

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura synthesis pathway.

Exemplary Experimental Protocol

The following protocol is a representative, field-proven methodology for the Suzuki-Miyaura
coupling of aryl chlorides with arylboronic acids. It should be adapted and optimized by the
end-user for this specific transformation.

Materials:
e 6-Chloronicotinic acid (1 equivalent)
e 3-Methoxyphenylboronic acid (1.2-1.5 equivalents)

o Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4], 2-5 mol%)
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e Base (e.g., Potassium Carbonate [K2COs3], 2-3 equivalents)
e Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

e Argon or Nitrogen gas for inert atmosphere

Procedure:

o Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 6-chloronicotinic acid, 3-methoxyphenylboronic acid, potassium
carbonate, and the palladium catalyst.

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times to ensure an oxygen-free environment.

o Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.

e Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the
starting material is consumed (typically 4-24 hours).

e Workup - Quenching and Extraction:
o Cool the reaction mixture to room temperature.
o Dilute the mixture with water and transfer to a separatory funnel.

o Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-acidic
impurities (e.g., catalyst residues). Discard the organic layer.

o Workup - Acidification and Isolation:
o Cool the aqueous layer in an ice bath.

o Carefully acidify the aqueous layer with 1M HCI until the pH is approximately 3-4. The
product should precipitate as a solid.

o Collect the solid product by vacuum filtration.
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o Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like
hexane to aid in drying.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel
if necessary.

Causality Behind Choices:

o Catalyst: Pd(PPhs)a4 is a robust, commercially available Pd(0) source suitable for many
Suzuki couplings. For less reactive aryl chlorides, more advanced catalyst systems with
specialized phosphine ligands (e.g., Buchwald or Fu ligands) may be required to achieve
good yields.

o Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the
palladium center. Carbonates are often sufficient and cost-effective.

» Solvent: A mixture of an organic solvent (like dioxane) and water is common. The organic
solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic
base.

Biological and Pharmacological Context

While no specific biological data has been published for 6-(3-Methoxyphenyl)nicotinic acid,
its structural similarity to other pharmacologically active nicotinic acid derivatives allows for
informed hypotheses about its potential applications.
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Evidence from Analogues
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Caption: Potential biological roles based on related structures.

» Anti-inflammatory Potential: Numerous studies have demonstrated that novel nicotinic acid
derivatives possess significant anti-inflammatory properties, often by inhibiting inflammatory
cytokines like TNF-a and IL-6[9]. The biaryl structure of 6-(3-Methoxyphenyl)nicotinic acid
makes it a candidate for evaluation in cellular and in vivo models of inflammation.
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 Lipid Metabolism Modulation: The primary pharmacological target for the lipid-lowering
effects of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCA2)[1]
[3][10]. It is plausible that 6-(3-Methoxyphenyl)nicotinic acid could act as a modulator of
this receptor, and its activity would be a key initial screening parameter.

e Enzyme Inhibition: The nicotinamide scaffold has been incorporated into inhibitors for various
enzymes. For instance, derivatives have been designed as potent xanthine oxidase (XO)
inhibitors for the treatment of hyperuricemia[11], and others have shown tyrosinase inhibitory
activity relevant to skin hyperpigmentation.

Safety and Handling

Based on available safety data, 6-(3-Methoxyphenyl)nicotinic acid should be handled with
appropriate precautions in a laboratory setting.

e Hazard Statements:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

[¢]

o

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.

o Precautionary Measures: Standard laboratory personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a
well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and
eyes.

Conclusion and Future Directions

6-(3-Methoxyphenyl)nicotinic acid is a well-defined chemical entity with a clear and
accessible synthetic route via Suzuki-Miyaura coupling. While specific experimental data on its
properties and biological activity are sparse in the public domain, its structure places it firmly
within a class of compounds with rich and diverse pharmacology. For researchers in drug
discovery, this molecule represents an attractive starting point or intermediate for building more
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complex chemical libraries. Future investigations should focus on its definitive synthesis and
characterization, followed by systematic screening against key biological targets, particularly
GPR109A and inflammatory pathways, to unlock its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A
(HM74A/PUMA-G) - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase,
A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google
Patents [patents.google.com]

¢ 5. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative
Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

« 6. rsc.org [rsc.org]

e 7.WO02012089769A1 - Process for the manufacture of nicorandil - Google Patents
[patents.google.com]

» 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-
inflammatory agents with enhanced gastric safety profile - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1604270?utm_src=pdf-body
https://www.benchchem.com/product/b1604270?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12522134/
https://pubmed.ncbi.nlm.nih.gov/12522134/
https://pubmed.ncbi.nlm.nih.gov/16099840/
https://pubmed.ncbi.nlm.nih.gov/16099840/
https://pubmed.ncbi.nlm.nih.gov/27218267/
https://pubmed.ncbi.nlm.nih.gov/27218267/
https://pubmed.ncbi.nlm.nih.gov/27218267/
https://patents.google.com/patent/CN101508676B/en
https://patents.google.com/patent/CN101508676B/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436124/
https://www.rsc.org/suppdata/d2/qo/d2qo01465c/d2qo01465c1.pdf
https://patents.google.com/patent/WO2012089769A1/ru
https://patents.google.com/patent/WO2012089769A1/ru
https://pubmed.ncbi.nlm.nih.gov/38271823/
https://pubmed.ncbi.nlm.nih.gov/38271823/
https://pubmed.ncbi.nlm.nih.gov/38271823/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Quantitative estimation of nicotinic acid in biological material - PMC [pmc.ncbi.nlm.nih.gov]

» 10. Design, synthesis and biological evaluation of N-(4-alkoxy-3-
cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 11. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A.
Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]

 To cite this document: BenchChem. [An In-depth Technical Guide to 6-(3-
Methoxyphenyl)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604270#6-3-methoxyphenyl-nicotinic-acid-cas-
887976-16-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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